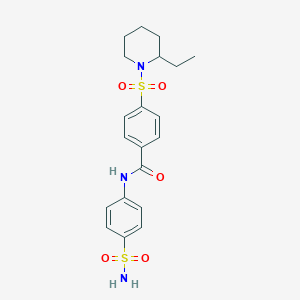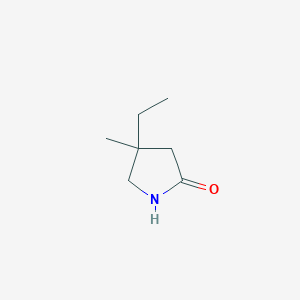
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide, also known as E-64d, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the 1980s and has since been extensively studied for its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide' involves the reaction of 4-aminobenzenesulfonamide with 4-(chlorocarbonyl)benzoic acid to form 4-(4-carboxyphenylsulfonyl)aniline. This intermediate is then reacted with 2-ethylpiperidine and thionyl chloride to form 4-((2-ethylpiperidin-1-yl)sulfonyl)-4-(4-carboxyphenylsulfonyl)aniline. Finally, this compound is reacted with sulfuryl chloride to form the desired product.
Starting Materials
4-aminobenzenesulfonamide, 4-(chlorocarbonyl)benzoic acid, 2-ethylpiperidine, thionyl chloride, sulfuryl chloride
Reaction
Step 1: 4-aminobenzenesulfonamide is reacted with 4-(chlorocarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-(4-carboxyphenylsulfonyl)aniline., Step 2: 4-(4-carboxyphenylsulfonyl)aniline is reacted with 2-ethylpiperidine and thionyl chloride in the presence of a base such as triethylamine to form 4-((2-ethylpiperidin-1-yl)sulfonyl)-4-(4-carboxyphenylsulfonyl)aniline., Step 3: 4-((2-ethylpiperidin-1-yl)sulfonyl)-4-(4-carboxyphenylsulfonyl)aniline is reacted with sulfuryl chloride in the presence of a base such as pyridine to form the desired product, 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide.
Mechanism Of Action
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide works by irreversibly binding to the active site of cysteine proteases, preventing them from cleaving their substrate proteins. This inhibition of cysteine protease activity has been shown to have a wide range of effects on cellular processes, including apoptosis, autophagy, and inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide have been extensively studied in various cellular and animal models. Inhibition of cysteine proteases by 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cardiac function in animal models of heart failure.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide in lab experiments is its specificity for cysteine proteases. This allows researchers to study the role of these enzymes in various cellular processes without affecting other proteases. However, 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide also has some limitations. Its irreversible binding to cysteine proteases can make it difficult to study the kinetics of enzyme activity. Additionally, its effects on cellular processes can be complex and difficult to interpret.
Future Directions
There are several future directions for research on 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide. One area of interest is the development of more specific inhibitors of individual cysteine proteases. This would allow researchers to study the function of specific proteases in more detail. Another area of interest is the development of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide derivatives with improved pharmacokinetic properties, which would make it more useful for in vivo studies. Finally, the role of cysteine proteases in various diseases, such as cancer and neurodegenerative disorders, is an area of active research that could benefit from the use of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide as a tool for studying these diseases.
Scientific Research Applications
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. Cysteine proteases are a family of enzymes that play a critical role in protein degradation and turnover. 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide inhibits the activity of these enzymes, allowing researchers to study their function in various cellular processes.
properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-2-17-5-3-4-14-23(17)30(27,28)19-10-6-15(7-11-19)20(24)22-16-8-12-18(13-9-16)29(21,25)26/h6-13,17H,2-5,14H2,1H3,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKPJRYJWMSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)

![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)

![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl acetate (non-preferred name)](/img/structure/B2905522.png)


![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol](/img/structure/B2905527.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2905530.png)

![3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B2905532.png)
![N-(1,3-Dihydro-2-benzofuran-5-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2905533.png)